Cas no 1007347-63-8 ((4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane))

(4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane) is a high-purity organotin compound widely used as a key intermediate in the synthesis of conjugated polymers and organic electronic materials. Its well-defined structure, featuring long dodecyl side chains, enhances solubility in organic solvents, facilitating solution-based processing for thin-film applications. The trimethylstannane groups enable efficient Stille cross-coupling reactions, making it valuable for constructing π-conjugated systems in organic photovoltaics (OPVs), field-effect transistors (OFETs), and other optoelectronic devices. The extended bithiophene core contributes to improved charge transport properties, while the alkyl chains promote molecular ordering. This compound is particularly advantageous for researchers developing high-performance semiconducting polymers with tailored electronic and morphological characteristics.
(4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane) structure
1007347-63-8 structure
Product name:(4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane)
CAS No:1007347-63-8
MF:C38H70S2Sn2
Molecular Weight:828.49400
MDL:MFCD29918166
CID:2172162

(4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane) 化学的及び物理的性質

名前と識別子

    • (4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane)
    • (4,4'-Didodecyl-2,2'-bithiophene-5,5'-diyl)bis(triMethylstannane)
    • (n-dodecyl)(Me3Sn)C4HSC4HS(SnMe3)(n-dodecyl)
    • 4,4'-didocecyl-5,5'-trimethylstannyl-2,2'-bithiophene
    • 5,5'-bis(trimethylstannyl)-4,4'-bis(dodecyl)-2,2'-bithiophene
    • (4,4'‐didodecyl‐2,2'‐ bithiophene‐5,5'‐ diyl)bis(triMethylstann ane)
    • 1,1'-(4,4'-Didodecyl[2,2'-bithiophene]-5,5'-diyl)bis[1,1,1-trimethylstannane]
    • MDL: MFCD29918166

計算された属性

  • Exact Mass: 828.2957g/mol
  • Surface Charge: 0
  • 水素結合ドナー数: 0
  • Hydrogen Bond Acceptor Count: 2
  • 回転可能化学結合数: 25
  • Exact Mass: 830.2963g/mol
  • 単一同位体質量: 830.2963g/mol
  • Topological Polar Surface Area: 56.5Ų
  • Heavy Atom Count: 42
  • 複雑さ: 599
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • Solubility: Insuluble (1.1E-8 g/L) (25 ºC),
  • PSA: 56.48000
  • LogP: 13.49380

(4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D520963-5g
(4,4'-didodecyl-2,2'-bithiophene-5,5'-diyl)bis(trimethylstannane)
1007347-63-8 95%
5g
$1800 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D856456-1g
(4,4'-di-n-dodecyl-2,2'-bithiophene-5,5'-diyl)bis(trimethylstannane)
1007347-63-8 98%
1g
7,000.00 2021-05-17
Aaron
AR0095KH-100mg
(4,4'‐didodecyl‐2,2'‐ bithiophene‐5,5'‐ diyl)bis(triMethylstann ane)
1007347-63-8 99%
100mg
$90.00 2025-02-13
Aaron
AR0095KH-250mg
(4,4'‐didodecyl‐2,2'‐ bithiophene‐5,5'‐ diyl)bis(triMethylstann ane)
1007347-63-8 99%
250mg
$143.00 2025-02-13
A2B Chem LLC
AE26021-1g
(4,4'‐didodecyl‐2,2'‐ bithiophene‐5,5'‐ diyl)bis(triMethylstann ane)
1007347-63-8 99%
1g
$251.00 2024-04-20
Aaron
AR0095KH-1g
(4,4'‐didodecyl‐2,2'‐ bithiophene‐5,5'‐ diyl)bis(triMethylstann ane)
1007347-63-8 99%
1g
$371.00 2025-03-07
1PlusChem
1P0095C5-1g
(4,4'‐didodecyl‐2,2'‐ bithiophene‐5,5'‐ diyl)bis(triMethylstann ane)
1007347-63-8 99%
1g
$250.00 2023-12-27

(4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane) 関連文献

(4,4’-Didodecyl-2,2’-bithiophene-5,5’-diyl)bis(trimethylstannane)に関する追加情報

(4,4'-Didodecyl-2,2'-bithiophene-5,5'-diyl)bis(trimethylstannane): A Comprehensive Overview

The compound with CAS No. 1007347-63-8, known as (4,4'-Didodecyl-2,2'-bithiophene-5,5'-diyl)bis(trimethylstannane), is a highly specialized organic material that has garnered significant attention in the field of materials science and electronics. This compound is a derivative of bithiophene, a well-known heterocyclic structure with two sulfur atoms in a conjugated system. The presence of didodecyl substituents on the bithiophene core and the attachment of trimethylstannane groups at the 5 and 5' positions make this compound unique in terms of its electronic properties and potential applications.

The structure of this compound is characterized by a central bithiophene unit, which serves as a conjugated bridge between two trimethylstannane groups. The didodecyl substituents are long alkyl chains that provide steric bulk and influence the compound's solubility and thermal stability. The trimethylstannane groups are organometallic moieties that are often used as precursors in the synthesis of low-dimensional materials such as quantum dots or thin films. This combination of organic and organometallic components makes this compound a versatile building block for advanced materials.

Recent studies have highlighted the potential of this compound in the development of organic semiconductors for applications in flexible electronics and optoelectronic devices. The bithiophene core is known for its high electron mobility and strong absorption properties, which are further enhanced by the presence of the trimethylstannane groups. Researchers have demonstrated that films prepared from this compound exhibit excellent charge transport characteristics, making them suitable for use in field-effect transistors (FETs) and photovoltaic devices.

In addition to its electronic properties, this compound has been explored for its potential in thermoelectric applications. The long alkyl chains provide thermal stability, while the conjugated system allows for efficient energy conversion. Recent advancements in synthetic methodologies have enabled the precise control of the molecular structure, leading to improved thermoelectric performance. These findings suggest that this compound could play a pivotal role in the development of next-generation thermoelectric materials.

The synthesis of (4,4'-Didodecyl-2,2'-bithiophene-5,5'-diyl)bis(trimethylstannane) involves a multi-step process that combines organic synthesis with organometallic chemistry. The key steps include the preparation of the bithiophene core through sulfur-mediated coupling reactions and subsequent functionalization with trimethylstannane groups via nucleophilic substitution. The use of modern analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy has provided valuable insights into the molecular structure and stability of this compound.

From an environmental standpoint, this compound is not classified as a hazardous material under current regulations. Its synthesis and application do not involve any restricted or controlled substances, making it a safe option for use in various industrial and academic settings. However, proper handling procedures should still be followed to ensure safety and compliance with laboratory protocols.

In conclusion, CAS No. 1007347-63-8 represents a cutting-edge material with promising applications in organic electronics and thermoelectric devices. Its unique structure combines the advantages of conjugated systems with organometallic functionalities, offering researchers a powerful tool for advancing material science. As ongoing studies continue to uncover new properties and applications for this compound, it is poised to make significant contributions to the development of next-generation technologies.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:1007347-63-8)(4,4'‐didodecyl‐2,2'‐ bithiophene‐5,5'‐ diyl)bis(triMethylstann ane)
sfd16288
Purity:99.9%
はかる:200kg
Price ($):Inquiry